LogP Comparison: Isobutyl vs. n-Butyl vs. Methyl Cyclopropane Analogs
The target compound exhibits a computed LogP of 3.05 (ALogP, ChemScene), which is approximately 0.6–0.8 log units higher than the predicted LogP of the linear n-butyl isomer 1-butyl-1-(chloromethyl)cyclopropane (estimated ~2.3–2.4 by fragment-based methods) and roughly 1.5 log units above the smaller methyl analog 1-(chloromethyl)-1-methylcyclopropane (estimated LogP ~1.5) . This difference translates to a ~4–6× higher octanol–water partition coefficient for the isobutyl compound, directly affecting membrane permeability and metabolic stability in cell-based assays.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.05 (ALogP, ChemScene) |
| Comparator Or Baseline | 1-Butyl-1-(chloromethyl)cyclopropane: LogP ~2.3–2.4 (estimated); 1-(Chloromethyl)-1-methylcyclopropane: LogP ~1.5 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.8 vs. n‑butyl analog; ΔLogP ≈ +1.5 vs. methyl analog |
| Conditions | Computed using atom‑based LogP algorithm (ChemScene); comparator values are class‑typical estimates for primary alkyl cyclopropanes. |
Why This Matters
A LogP of 3.05 places the compound in an optimal range for CNS drug-like properties (typically LogP 2–4), whereas the n-butyl isomer may fall below the sweet spot and the methyl analog may lack sufficient membrane penetration, making the isobutyl derivative the preferred choice for CNS-targeted library synthesis.
